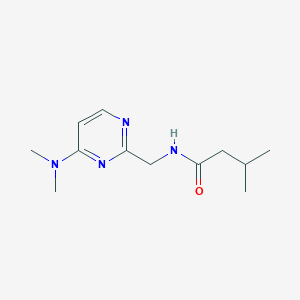

![molecular formula C9H11NO3 B2800792 3-Carbamoyl-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 1212356-34-7](/img/structure/B2800792.png)

3-Carbamoyl-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

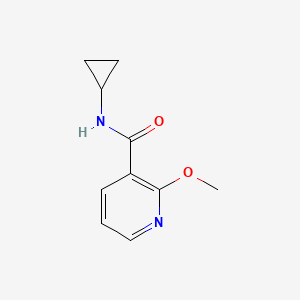

“3-Carbamoyl-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid” is a cell-permeable, bioavailable, non-toxic carbamoyl-bicycloheptene-carboxylate . It inhibits RUNX2-DNA binding, thereby increasing RUNX2 stability, upregulating RUNX2 expression levels, and downregulating RUNX2 responsive genes transcription .

Molecular Structure Analysis

The molecular formula of “3-Carbamoyl-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid” is C9H11NO3 . Its average mass is 181.189 Da and its monoisotopic mass is 181.073898 Da .Aplicaciones Científicas De Investigación

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids like 3-Carbamoyl-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid play a crucial role in the microbial production of biorenewable chemicals. These acids, while serving as precursors for various industrial chemicals, can inhibit the microbes like Escherichia coli and Saccharomyces cerevisiae used in fermentative production. This inhibition is significant at concentrations below the desired yield and titer. Understanding the mechanisms of this biocatalyst inhibition, including damage to cell membranes and internal pH reduction, is vital for metabolic engineering strategies aimed at enhancing microbial robustness and industrial performance (Jarboe, Royce, & Liu, 2013).

Anticancer Potential of Carboxylic Acid Derivatives

Cinnamic Acid Derivatives in Anticancer Research

Cinnamic acid derivatives, related to carboxylic acids, have garnered attention in medicinal research for their anticancer properties. These derivatives offer reactive sites for various chemical reactions, making them a focus in the development of both traditional and synthetic antitumor agents. There's a revived interest in exploring the antitumor efficacy of cinnamoyl derivatives, highlighting the potential of these compounds in anticancer research (De, Baltas, & Bedos-Belval, 2011).

Role in Antioxidant and Antimicrobial Activities

Biological Activity of Plant-Derived Carboxylic Acids

Natural carboxylic acids derived from plants, such as benzoic and cinnamic acids, exhibit notable biological activities. These include antioxidant, antimicrobial, and cytotoxic effects, with the activity level influenced by the structure, specifically the number of hydroxyl groups and conjugated bonds. Understanding the correlation between structure and bioactivity of these carboxylic acids can guide the development of compounds with enhanced biological properties (Godlewska-Żyłkiewicz et al., 2020).

Applications in Drug Design and Synthetic Biology

Carboxylic Acid Bioisosteres in Drug Design

Carboxylic acid bioisosteres are utilized to overcome challenges like toxicity, metabolic instability, or limited diffusion across biological membranes associated with carboxylic acid-containing drugs. Novel bioisosteres can lead to changes in bioactivity, selectivity, or physiochemical properties, highlighting the ongoing interest and innovation in this domain for improved drug design (Horgan & O’ Sullivan, 2021).

Propiedades

IUPAC Name |

3-carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h1-2,4-7H,3H2,(H2,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVBMCNHIFPWAOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C(C2C(=O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Carbamoyl-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

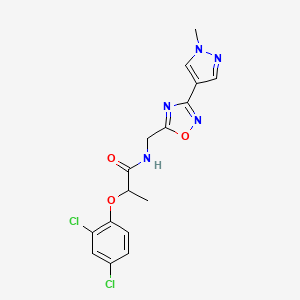

![2-(3-acetylphenoxy)-N-[(5-chloropyrazin-2-yl)methyl]propanamide](/img/structure/B2800714.png)

![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2800716.png)

![(E)-3-(4-bromophenyl)-1-[2-(4-chlorophenyl)sulfanyl-4-methylquinolin-3-yl]prop-2-en-1-one](/img/structure/B2800718.png)

![Methyl 4-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamoyl)benzoate](/img/structure/B2800720.png)

![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2800722.png)

![6,7-Dimethoxy-3-(4-methylbenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2800723.png)

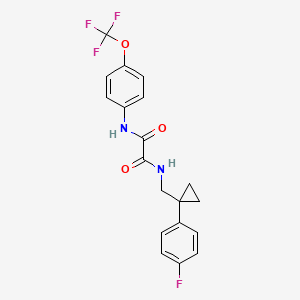

![3-(4-Fluorobenzyl)-8-(2-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2800726.png)

![2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.5]nonane-1-carboxylic acid](/img/structure/B2800728.png)

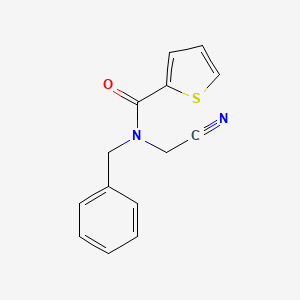

![N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]benzamide](/img/structure/B2800731.png)